4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZAMIDE
Overview
Description
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an isoxazole and a pyrazole moiety, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyrazole intermediates, followed by their coupling with the benzamide core. Common reagents used in these reactions include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide or pyrazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares a benzamide core but differs in its substituents and overall structure.
4,4’-Dichlorobenzophenone: Another benzamide derivative with different substituents.
Uniqueness
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZAMIDE is unique due to its combination of isoxazole and pyrazole moieties, which confer distinct chemical and biological properties not found in simpler benzamide derivatives.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-15-12-23(27-29(15)13-19-6-4-5-7-22(19)25)26-24(30)18-8-10-20(11-9-18)31-14-21-16(2)28-32-17(21)3/h4-12H,13-14H2,1-3H3,(H,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBXUVOAECNXMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)OCC4=C(ON=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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